molecular formula C18H19FN2O3S B2810500 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide CAS No. 899739-79-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide

Cat. No.: B2810500
CAS No.: 899739-79-8
M. Wt: 362.42
InChI Key: UBZKMLHRAXZTJT-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H19FN2O3S and its molecular weight is 362.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of the PPARδ It binds to the receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The inhibition of PPARδ affects various biochemical pathways. PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Therefore, the inhibition of PPARδ can potentially impact these pathways, leading to changes in cellular metabolism and inflammatory responses .

Result of Action

The inhibition of PPARδ by this compound can lead to changes in cellular metabolism and inflammatory responses. These changes can potentially have therapeutic effects in conditions such as metabolic disorders and inflammation-related diseases . .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide typically involves multiple steps, starting with the creation of intermediate compounds. One common method begins with the formation of 3,4-dihydroisoquinoline, followed by its sulfonylation. This intermediate then reacts with 4-fluorobenzoyl chloride in the presence of a base to form the final compound.

  • Industrial Production Methods: Industrial production often involves optimizing the reaction conditions for scale-up, including precise temperature control, solvent selection, and purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Undergoes oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    • Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a sulfide or thiol.

    • Substitution: Electrophilic substitution reactions can occur at the benzamide moiety, particularly with halogen atoms or nitro groups.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    • Reduction: Reagents such as lithium aluminium hydride or catalytic hydrogenation.

    • Substitution: Utilizing agents like halogens or nitrating mixtures under controlled conditions.

  • Major Products: The products of these reactions include various derivatives and modified forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: In chemistry, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules.

  • Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique structural features.

  • Industry: Used in the development of specialty chemicals and materials with unique properties.

5. Mechanism of Action: The mechanism by which this compound exerts its effects is primarily through its interactions with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of certain enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a potent tool in both research and potential therapeutic applications.

Comparison with Similar Compounds

  • Similar Compounds: Similar compounds include those with isoquinoline or benzamide moieties, such as N-(2-(isoquinolin-1-yl)ethyl)-4-fluorobenzamide or 4-fluoro-N-(2-sulfonylethyl)benzamide.

  • Uniqueness: The uniqueness of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-fluorobenzamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its peers.

There you have it—a compound that's as intriguing as it sounds. What's next on our chemistry adventure?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZKMLHRAXZTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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